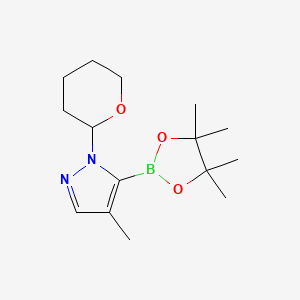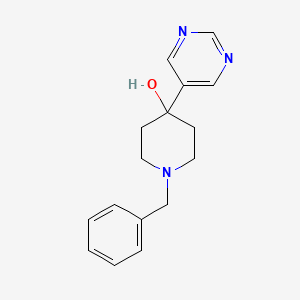
1-(2-Isopropoxyethyl)-piperidin-4-one
Vue d'ensemble
Description
1-(2-Isopropoxyethyl)-piperidin-4-one (IPEPO) is a synthetic compound that has a wide range of applications in scientific research. It is a versatile molecule with a wide range of properties, making it a useful tool for researchers in a variety of fields. IPEPO has been used in biochemistry, physiology, and pharmacology to study various biochemical and physiological processes.
Applications De Recherche Scientifique
Chemical Synthesis and ReactivityOne study focused on the nucleophilic aromatic substitution of the nitro-group, which is a fundamental reaction in organic chemistry. This reaction is crucial for constructing complex molecules, including those containing the piperidine ring, a common structural motif in many bioactive compounds (Pietra & Vitali, 1972). The study's insights into reaction mechanisms can aid in developing synthetic strategies for molecules similar to "1-(2-Isopropoxyethyl)-piperidin-4-one."
Drug Discovery and Development
Piperidine derivatives, including those structurally related to "1-(2-Isopropoxyethyl)-piperidin-4-one," have been extensively studied for their therapeutic potential. For instance, strategies for the synthesis of spiropiperidines highlight the importance of the piperidine scaffold in medicinal chemistry, demonstrating its versatility in drug discovery programs (Griggs, Tape, & Clarke, 2018). These findings underscore the relevance of such structures in the development of new pharmaceuticals.
Pharmacological Applications
Research on piperine, a compound structurally related to "1-(2-Isopropoxyethyl)-piperidin-4-one," reveals its diverse physiological effects, including antioxidant, anti-inflammatory, and bioavailability-enhancing properties. These studies provide a basis for exploring similar compounds for their potential health benefits (Srinivasan, 2007).
Material Science Applications
In material science, the synthesis of polymers from renewable resources, including derivatives of dianhydrohexitols, showcases the application of organic compounds in creating environmentally friendly materials. The incorporation of piperidine derivatives into polymers could enhance their properties, making them suitable for various industrial applications (Fenouillot, Rousseau, Colomines, Saint-Loup, & Pascault, 2010).
Propriétés
IUPAC Name |
1-(2-propan-2-yloxyethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)13-8-7-11-5-3-10(12)4-6-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHAJDJLFWMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropoxyethyl)-piperidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(3-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride](/img/structure/B1464078.png)


![tert-Butyl 4-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetyl]-1-piperazinecarboxylate](/img/structure/B1464083.png)
![Methyl 2-[4-(1,3-benzodioxol-5-yl)-2-formylphenoxy]acetate](/img/structure/B1464084.png)
![Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B1464085.png)
![N-{2-[(3-Amino-1H-indazol-6-yl)oxy]ethyl}-N,N-dimethylamine](/img/structure/B1464086.png)



